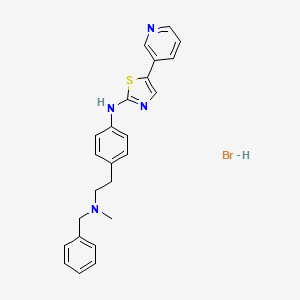

GSK205

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[2-[benzyl(methyl)amino]ethyl]phenyl]-5-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4S.BrH/c1-28(18-20-6-3-2-4-7-20)15-13-19-9-11-22(12-10-19)27-24-26-17-23(29-24)21-8-5-14-25-16-21;/h2-12,14,16-17H,13,15,18H2,1H3,(H,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOJHGNGSOUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)NC2=NC=C(S2)C3=CN=CC=C3)CC4=CC=CC=C4.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263068-83-2 | |

| Record name | 1263068-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of GSK205 on TRPV4 Channels: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel permeable to Ca²⁺.[1][2] It functions as a crucial cellular sensor, responding to a diverse range of stimuli including osmotic changes, mechanical stress, non-noxious heat (temperatures around 27-38°C), and chemical ligands.[1][3] TRPV4 is widely expressed in various tissues, including the respiratory system, vascular endothelium, chondrocytes, and sensory neurons, playing pivotal roles in osmoregulation, vascular tone control, bone homeostasis, and nociception.[1][3][4] Given its involvement in numerous physiological and pathophysiological processes, such as pain and inflammation, TRPV4 has emerged as a promising therapeutic target.[3][5]

GSK205 is a small-molecule compound identified as a potent and selective antagonist of the TRPV4 channel.[4][6] It serves as a critical tool compound for elucidating the physiological functions of TRPV4 and for investigating its role in disease states. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on channel function, downstream signaling, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a direct antagonist, inhibiting the activity of the TRPV4 channel. Its primary mechanism involves blocking the influx of cations, particularly Ca²⁺, that occurs upon channel activation.[4][6] This inhibitory action has been demonstrated across various activation modalities, including:

-

Ligand-Gated Activation: this compound effectively blocks Ca²⁺ influx induced by synthetic TRPV4 agonists such as 4α-phorbol 12,13-didecanoate (4αPDD) and formalin.[4][7]

-

Osmotic Activation: The compound inhibits channel opening in response to hypo-osmotic stress, a key physiological activator of TRPV4.[4]

While the precise binding site of this compound on the TRPV4 protein has not been explicitly detailed in the provided literature, recent cryo-electron microscopy studies of other TRPV4 antagonists reveal a common binding pocket within the Voltage-Sensing-Like Domain (VSLD).[8][9] These antagonists stabilize the channel in a closed state by modulating the interactions between the VSLD and the channel's TRP helix, which is a critical component of the allosteric activation gate.[8] It is plausible that this compound employs a similar allosteric inhibition mechanism.

Downstream Signaling Consequences

By preventing TRPV4-mediated Ca²⁺ influx, this compound effectively attenuates a range of downstream cellular and physiological responses. The influx of calcium through TRPV4 acts as a second messenger, initiating various signaling cascades. Inhibition by this compound has been shown to prevent:

-

Regulatory Volume Decrease (RVD): In articular chondrocytes, this compound blocks the RVD response to hypo-osmotic stress, demonstrating TRPV4's essential role in cell volume regulation.[4]

-

Prostaglandin E2 (PGE₂) Production: The release of the pro-inflammatory and pro-nociceptive mediator PGE₂ following hypo-osmotic stress in chondrocytes is a TRPV4-dependent process that is blocked by this compound.[4]

-

MAP Kinase Signaling: In trigeminal ganglion (TG) sensory neurons, this compound attenuates formalin-induced pain, a process that involves the phosphorylation of MEK-ERK MAP-kinases downstream of TRPV4 activation.[7]

-

Gene Expression Changes: In adipocytes, this compound treatment mimics the gene expression changes seen in TRPV4-deficient cells, leading to an increase in thermogenic gene expression and a decrease in pro-inflammatory gene programs.[6]

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been quantified in various cellular assays. The data highlights its efficacy as a TRPV4 antagonist, though some off-target effects have been noted.

| Compound | Target Channel | Assay Type | Agonist | Measured Value (IC₅₀) | Reference |

| This compound | TRPV4 | Ca²⁺ Influx | 4αPDD | 4.19 µM | [5][6] |

| This compound | TRPA1 | Ca²⁺ Influx | Mustard Oil | 5.56 µM | [5] |

| 16-8 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.43 µM | [5] |

| 16-18 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.81 µM | [5] |

| 16-19 (this compound Derivative) | TRPV4 | Ca²⁺ Influx | 4αPDD | 0.53 µM | [5] |

Note: The development of derivatives like 16-8 and 16-19 demonstrates that the this compound scaffold can be modified to significantly increase potency. Notably, some derivatives also exhibit potent co-inhibition of the TRPA1 channel, making them dual-inhibitors.[5]

Experimental Protocols

The characterization of this compound's mechanism of action relies on established biophysical and cell-based assays.

Calcium Imaging

This is the most common method used to assess the inhibitory effect of this compound on TRPV4 channel function.

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 activation in the presence or absence of this compound.

-

Methodology:

-

Cell Preparation: Adherent cells (e.g., primary chondrocytes, trigeminal neurons, or TRPV4-transfected N2a or HEK293 cells) are cultured on glass coverslips.[4][7]

-

Dye Loading: Cells are incubated with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM (e.g., 2µM for 30 minutes), which allows for quantitative measurement of [Ca²⁺]i.[7]

-

Inhibitor Incubation: A subset of cells is pre-incubated with this compound (typically 5-10 µM) for a defined period (e.g., 15-30 minutes) prior to stimulation.[4][7] A vehicle control (e.g., DMSO) is run in parallel.

-

Stimulation & Recording: After establishing a stable baseline fluorescence, a TRPV4 agonist (e.g., 4αPDD, formalin) or a physical stimulus (hypo-osmotic solution) is applied.[4][7]

-

Data Acquisition: Fluorescence emissions (e.g., at 340/380 nm excitation for Fura-2) are recorded over time using a fluorescence microscopy system.[7]

-

Analysis: The change in fluorescence ratio is calculated and converted to [Ca²⁺]i. The response in this compound-treated cells is compared to the vehicle control to determine the degree of inhibition.[7]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through TRPV4 channels and their inhibition by this compound.

-

Objective: To record TRPV4-mediated whole-cell currents and quantify their blockade by this compound.

-

Methodology:

-

Cell Preparation: TRPV4-expressing cells (e.g., transfected N2a cells) are cultured on coverslips suitable for electrophysiology.[7]

-

Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope. A glass micropipette (recording electrode) filled with intracellular solution is brought into contact with a single cell.[7][10]

-

Whole-Cell Configuration: A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV or -65 mV).[7][10] Voltage ramps (e.g., -110 mV to +120 mV) are applied to measure the current-voltage (I-V) relationship, which for TRPV4 typically shows outward rectification.[7]

-

Drug Application: A stable baseline current is recorded before applying a TRPV4 agonist (e.g., formalin) to activate the channel. Once the TRPV4 current is activated, this compound (e.g., 10 µM) is co-applied to observe the inhibition of the current.[7]

-

Data Acquisition and Analysis: Currents are recorded using an amplifier, filtered, and digitized. The amplitude of the current before and after this compound application is measured and compared to quantify inhibition.[7]

-

Visualizations

Signaling Pathway of TRPV4 Inhibition by this compound

Caption: this compound blocks TRPV4 activation by various stimuli, preventing Ca²⁺ influx and downstream signaling.

Experimental Workflow for Calcium Imaging Assay

Caption: Workflow for assessing this compound's inhibitory effect on TRPV4 using a calcium imaging assay.

Conclusion

This compound is a cornerstone tool for studying TRPV4 biology. It acts as a potent antagonist that blocks channel-mediated calcium influx triggered by both chemical and physical stimuli.[4][6][7] This inhibition prevents the activation of downstream signaling pathways involved in processes like cell volume regulation, inflammation, and pain.[4][7] While exhibiting some cross-reactivity with TRPA1, its well-characterized effects on TRPV4, supported by robust quantitative data from calcium imaging and electrophysiology, solidify its role as a selective inhibitor in many experimental contexts.[5] The continued use and modification of this compound will undoubtedly provide further insights into the complex roles of TRPV4 in health and disease.

References

- 1. TRPV4: A Physio and Pathophysiologically Significant Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiubiquitination of TRPV4 reduces channel activity independent of surface localization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antagonism of TRPV4 channels partially reduces mechanotransduction in rat skeletal muscle afferents - PMC [pmc.ncbi.nlm.nih.gov]

GSK205: A Selective Antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) Channel

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal cation channel, has emerged as a significant therapeutic target for a multitude of pathologies, including pain, inflammation, and edema. Activation of TRPV4 by various stimuli, such as heat, osmolarity changes, and mechanical stress, leads to an influx of calcium ions, triggering a cascade of downstream signaling events.[1] GSK205 is a selective antagonist of the TRPV4 channel, effectively blocking this calcium influx and thereby modulating the associated physiological and pathological processes.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visual representation of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on TRPV4 modulation.

Introduction to this compound and TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is permeable to Ca²⁺.[4] It is activated by a diverse range of physical and chemical stimuli, implicating it in a wide array of physiological processes.[4] Dysregulation of TRPV4 activity has been linked to various disease states, making it a compelling target for therapeutic intervention.[1]

This compound has been identified as a potent and selective antagonist of the TRPV4 channel.[2] By binding to the channel, this compound prevents its opening in response to activating stimuli, thus inhibiting the influx of calcium and the subsequent downstream signaling cascades.[1] This inhibitory action makes this compound a valuable tool for studying the roles of TRPV4 and a potential lead compound for the development of novel therapeutics.

Chemical Properties of this compound:

| Property | Value |

| Chemical Name | N-[4-[2-[Methyl(phenylmethyl)amino]ethyl]phenyl]-5-(3-pyridinyl)-2-thiazolamine |

| CAS Number | 1263130-79-5[5] |

| Molecular Formula | C₂₄H₂₄N₄S[5] |

| Molecular Weight | 400.54 g/mol [5] |

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound as a TRPV4 antagonist has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Assay Type | Cell Line | Method | IC₅₀ Value (µM) | Reference |

| Inhibition of TRPV4-mediated Ca²⁺ influx | N2a cells (directed expression) | Calcium Imaging | 4.19 | [6][7] |

| Inhibition of TRPV4-mediated Ca²⁺ influx | Articular Chondrocytes | Calcium Imaging | ~0.6 | [8] |

| Inhibition of TRPA1-mediated Ca²⁺ influx | N2a cells (directed expression) | Calcium Imaging | 5.56 | [7] |

Note: The inhibitory activity of this compound can vary depending on the cell type and experimental conditions.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a TRPV4 antagonist.

In Vitro Calcium Imaging Assay

This protocol outlines the steps for measuring the inhibitory effect of this compound on TRPV4-mediated intracellular calcium influx using a fluorescent calcium indicator.

Objective: To determine the IC₅₀ of this compound for the inhibition of TRPV4 agonist-induced calcium influx.

Materials:

-

Cells expressing TRPV4 (e.g., HEK293T or N2a cells with directed expression)

-

This compound

-

TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate)

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

96-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader or fluorescence microscope equipped for live-cell imaging

Procedure:

-

Cell Culture: Plate TRPV4-expressing cells in a 96-well microplate at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Compound Incubation:

-

Wash the cells twice with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound in HBSS.

-

Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

Agonist Stimulation and Data Acquisition:

-

Measure the baseline fluorescence for a few seconds.

-

Add a specific TRPV4 agonist (e.g., GSK1016790A at its EC₅₀ concentration) to all wells simultaneously using an automated dispenser.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is collected at 510 nm. For Fluo-4, excitation is at 488 nm and emission is at 520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence intensities (for ratiometric dyes like Fura-2) for each well.

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the procedure for recording TRPV4-mediated ion currents and their inhibition by this compound using the whole-cell patch-clamp technique.

Objective: To characterize the effect of this compound on the electrophysiological properties of the TRPV4 channel.

Materials:

-

Cells expressing TRPV4

-

This compound

-

TRPV4 agonist

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA; pH 7.2)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

-

Current Measurement:

-

Apply a voltage ramp or step protocol to elicit TRPV4 currents.

-

Perfuse the cell with a TRPV4 agonist to activate the channel and record the resulting current.

-

-

Inhibition by this compound:

-

While continuously recording the agonist-induced current, perfuse the cell with a solution containing both the agonist and this compound.

-

Observe the inhibition of the TRPV4 current.

-

Wash out this compound to observe the recovery of the current.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition at different concentrations of this compound.

-

Construct a dose-response curve and determine the IC₅₀ value.

-

In Vivo Animal Models of Pain and Inflammation

This compound has been evaluated in various animal models to assess its analgesic and anti-inflammatory properties. The following are representative protocols.

Objective: To evaluate the analgesic effect of this compound on inflammatory pain.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Formalin (2.5% in saline)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]

-

Observation chambers with mirrors

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Compound Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle to the mice.[2]

-

Formalin Injection: After a predetermined pre-treatment time (e.g., 30 minutes), inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.[11]

-

Behavioral Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).[11]

-

Data Analysis: Compare the paw licking/biting time between the this compound-treated group and the vehicle-treated group for both phases. A significant reduction in this time indicates an analgesic effect.

Objective: To assess the anti-inflammatory activity of this compound.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Lambda Carrageenan (1% in saline)

-

Vehicle for this compound

-

Plethysmometer

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer this compound or vehicle to the rats (e.g., orally or intraperitoneally).

-

Induction of Edema: After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6]

-

Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle-treated group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 where ΔV is the change in paw volume from the baseline.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving TRPV4 and the experimental workflows for characterizing this compound are provided below using the DOT language for Graphviz.

TRPV4 Signaling Pathways

Activation of the TRPV4 channel leads to a calcium influx that triggers multiple downstream signaling cascades involved in various cellular responses.

Caption: TRPV4 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization of this compound

This diagram illustrates the typical workflow for characterizing the in vitro activity of this compound.

Caption: Workflow for in vitro characterization of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

This diagram outlines the general procedure for assessing the in vivo efficacy of this compound in animal models of pain and inflammation.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound serves as a critical tool for the investigation of TRPV4 channel function and holds promise as a lead compound for the development of therapeutics targeting TRPV4-mediated pathologies. This technical guide provides a foundational resource for researchers, offering detailed protocols and a summary of the quantitative data available for this selective TRPV4 antagonist. The provided diagrams of signaling pathways and experimental workflows offer a clear visual aid for understanding the complex processes involved in the study of this compound. Further research into the selectivity profile, pharmacokinetic properties, and in vivo efficacy in a broader range of disease models will continue to delineate the therapeutic potential of this compound and other TRPV4 antagonists.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nuchemsciences.com [nuchemsciences.com]

- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK205 in Blocking Ca²+ Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK205 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a critical mediator of calcium (Ca²⁺) influx in response to a variety of physical and chemical stimuli. By specifically blocking the TRPV4 channel, this compound effectively inhibits the downstream signaling cascades initiated by Ca²⁺ entry, making it a valuable tool for studying TRPV4 physiology and a potential therapeutic agent for conditions associated with TRPV4 overactivity, such as pain, inflammation, and edema. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its quantitative effects on Ca²⁺ influx.

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a wide array of physiological processes, including osmosensation, thermosensation, mechanosensation, and vascular function.[1] Upon activation by stimuli such as hypotonicity, heat, or specific chemical ligands, TRPV4 opens to allow the influx of cations, with a notable permeability to Ca²⁺. This influx of Ca²⁺ acts as a second messenger, triggering a diverse range of cellular responses.

This compound has emerged as a key pharmacological tool for the investigation of TRPV4 function due to its high potency and selectivity as a channel antagonist.[2] Its ability to block TRPV4-mediated Ca²⁺ influx allows for the precise dissection of TRPV4-dependent signaling pathways and the exploration of their roles in both health and disease.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly interacting with the TRPV4 ion channel. Cryo-electron microscopy studies of human TRPV4 in complex with potent antagonists have revealed that these molecules bind to the voltage-sensing-like domain (VSLD) of the channel.[1] This binding stabilizes the channel in a closed conformation, thereby preventing the influx of Ca²⁺ that is normally triggered by activating stimuli.[1] Both ligand-gated and hypo-osmotic activation of endogenous and transiently expressed human TRPV4 channels are effectively blocked by this compound.

The inhibition of Ca²⁺ influx by this compound has been shown to have significant downstream consequences, including the modulation of gene expression. For instance, in adipocytes, this compound treatment leads to an increase in the expression of thermogenic genes and a decrease in the proinflammatory gene program.[2]

Quantitative Data on this compound Efficacy

The potency of this compound in blocking TRPV4-mediated Ca²⁺ influx is typically quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the reported IC50 values for this compound can vary depending on the specific experimental conditions, including the cell type, the nature of the TRPV4 agonist used, and the assay methodology.[3][4]

| Parameter | Value | Cell Type/System | Assay Conditions | Reference |

| IC50 | 4.19 µM | Not specified | Inhibition of TRPV4-mediated Ca²⁺ influx | [2] |

| IC50 | ~600 nM | Not specified | FLIPR-based high-throughput screen | |

| IC50 (vs. TRPA1) | 5.56 µM | Heterologously transfected N2a cells | Not specified | [5] |

Table 1: Summary of reported IC50 values for this compound.

Derivatives of this compound have been synthesized with the aim of improving potency. For example, compounds designated as 16-8, 16-18, and 16-19, which are structurally related to this compound, have demonstrated increased inhibitory activity against TRPV4.[5]

| Compound | IC50 (vs. TRPV4) | Fold Increase in Potency (vs. This compound) | Reference |

| This compound | 4.19 µM | - | [5] |

| 16-8 | ~0.42 µM | ~10-fold | [5] |

| 16-18 | ~0.84 µM | ~5-fold | [5] |

| 16-19 | ~0.52 µM | ~8-fold | [5] |

Table 2: Comparative potency of this compound and its derivatives against TRPV4.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The primary mechanism of this compound involves the direct blockade of the TRPV4 channel, preventing Ca²⁺ influx. This interruption of the initial signaling event has widespread downstream effects.

Figure 1. Mechanism of this compound in blocking TRPV4-mediated Ca²⁺ influx.

Experimental Workflow for Assessing this compound Activity

A typical experimental workflow to characterize the inhibitory effect of this compound on TRPV4 involves cell culture, compound treatment, and a functional assay to measure Ca²⁺ influx.

Figure 2. General experimental workflow for evaluating this compound efficacy.

Detailed Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Assay for Ca²⁺ Influx

The FLIPR assay is a high-throughput method used to measure changes in intracellular Ca²⁺ concentration.[6][7][8][9][10]

Principle: Cells expressing the target receptor (TRPV4) are loaded with a Ca²⁺-sensitive fluorescent dye. Upon channel activation and subsequent Ca²⁺ influx, the dye binds to Ca²⁺, resulting in an increase in fluorescence intensity, which is detected by the FLIPR instrument. Antagonists like this compound will prevent or reduce this fluorescence increase.

Protocol:

-

Cell Plating: Seed HEK293 cells stably or transiently expressing human TRPV4 in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a Ca²⁺-sensitive dye (e.g., Fluo-4 AM or the dye from a FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plates and add the dye loading buffer.

-

Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the this compound solutions to the wells and incubate for a defined period.

-

Following the antagonist incubation, a solution containing a TRPV4 agonist (e.g., GSK1016790A) is added to stimulate the channels.

-

The fluorescence intensity is continuously monitored before and after agonist addition.

-

-

Data Analysis:

-

The change in fluorescence intensity is calculated relative to the baseline.

-

The percentage of inhibition by this compound at each concentration is determined by comparing the response to a control (agonist alone).

-

An IC50 curve is generated by plotting the percent inhibition against the log of the this compound concentration.

-

Calcium Imaging Using Fluorescence Microscopy

This technique allows for the visualization and quantification of Ca²⁺ dynamics in individual cells or cell populations.[11][12][13][14][15]

Principle: Similar to the FLIPR assay, cells are loaded with a Ca²⁺-sensitive fluorescent indicator. A fluorescence microscope is then used to capture images over time, allowing for the measurement of changes in intracellular Ca²⁺ concentration in response to stimuli and inhibitors.

Protocol:

-

Cell Preparation: Plate TRPV4-expressing cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.

-

Dye Loading:

-

Load the cells with a ratiometric (e.g., Fura-2 AM) or non-ratiometric (e.g., Fluo-4 AM) Ca²⁺ indicator dye by incubating them in a dye-containing buffer for 30-60 minutes at room temperature or 37°C.

-

After loading, wash the cells with fresh assay buffer to remove extracellular dye.

-

-

Imaging:

-

Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped with a perfusion system and a camera.

-

Acquire baseline fluorescence images.

-

Perfuse the cells with a solution containing this compound for a set duration.

-

Subsequently, perfuse with a solution containing a TRPV4 agonist in the continued presence of this compound.

-

Continuously capture images throughout the experiment.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the average fluorescence intensity within each ROI for each time point.

-

For ratiometric dyes, calculate the ratio of fluorescence at two different excitation or emission wavelengths.

-

Plot the fluorescence intensity or ratio over time to visualize the Ca²⁺ transients.

-

Quantify the peak response to the agonist in the presence and absence of this compound to determine the extent of inhibition.

-

Prostaglandin E2 (PGE₂) Release Assay

Activation of TRPV4 can lead to the production and release of inflammatory mediators like PGE₂. Measuring PGE₂ levels can be an indirect way to assess TRPV4 activity and its inhibition by this compound.[16][17][18][19]

Principle: This assay typically uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE₂ in the cell culture supernatant.

Protocol:

-

Cell Treatment:

-

Plate cells in multi-well plates and culture until they reach the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with a TRPV4 agonist (e.g., hypotonic solution or a chemical agonist).

-

Incubate for a period sufficient to allow for PGE₂ production and release (e.g., 15-30 minutes).

-

-

Sample Collection: Collect the cell culture supernatant from each well.

-

PGE₂ Quantification (ELISA):

-

Use a commercial PGE₂ ELISA kit and follow the manufacturer's instructions.

-

Typically, this involves adding the collected supernatants and a fixed amount of HRP-labeled PGE₂ to wells pre-coated with an anti-PGE₂ antibody.

-

The sample PGE₂ and the HRP-labeled PGE₂ compete for binding to the antibody.

-

After incubation and washing steps, a substrate solution is added, and the color development is measured using a plate reader. The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of PGE₂.

-

Determine the concentration of PGE₂ in the experimental samples by interpolating from the standard curve.

-

Calculate the percentage of inhibition of PGE₂ release by this compound at each concentration and determine the IC50 value.

-

Conclusion

This compound is a cornerstone tool for the study of TRPV4 ion channels. Its well-characterized mechanism of action, involving the direct blockade of the channel and subsequent inhibition of Ca²⁺ influx, provides a reliable means to investigate the myriad of physiological and pathological processes in which TRPV4 is implicated. The experimental protocols detailed in this guide offer robust methods for quantifying the inhibitory effects of this compound and for exploring its impact on downstream cellular signaling. As research into TRPV4 continues to expand, the precise and selective antagonism provided by this compound will undoubtedly remain invaluable to the scientific community.

References

- 1. Structural Pharmacology of TRPV4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. moleculardevices.com [moleculardevices.com]

- 10. moleculardevices.com [moleculardevices.com]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

- 15. researchgate.net [researchgate.net]

- 16. revvity.com [revvity.com]

- 17. file.elabscience.com [file.elabscience.com]

- 18. Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

GSK205: A Novel Modulator of Adipose Oxidative Metabolism—A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK205, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, has emerged as a significant molecule of interest in the study of adipose tissue metabolism. Research indicates that this compound plays a crucial role in promoting a thermogenic program in white adipose tissue, a phenomenon often referred to as "browning." This process enhances oxidative metabolism and energy expenditure, presenting a potential therapeutic avenue for obesity and related metabolic disorders. This technical guide provides an in-depth analysis of the effects of this compound on adipose oxidative metabolism, detailing the underlying signaling pathways, experimental protocols, and key quantitative data from seminal studies.

Core Mechanism of Action: TRPV4 Antagonism and PGC1α Induction

The primary mechanism through which this compound exerts its effects on adipose tissue is the antagonism of the TRPV4 ion channel. In adipocytes, TRPV4 activation has been shown to suppress the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), a master regulator of mitochondrial biogenesis and thermogenesis.[1][2] By inhibiting TRPV4, this compound effectively removes this suppressive signal, leading to an upregulation of PGC1α and the subsequent induction of a thermogenic gene program.[1] This includes the increased expression of Uncoupling Protein 1 (UCP1), a key protein in brown and beige adipocytes responsible for uncoupling oxidative phosphorylation from ATP synthesis to dissipate energy as heat.[1][2]

Quantitative Effects of this compound on Gene Expression

The administration of this compound has been demonstrated to significantly alter the gene expression profile in both in vitro and in vivo models of adipose tissue. The following tables summarize the quantitative changes in the expression of key thermogenic genes.

In Vitro: 3T3-F442A Adipocytes

| Gene | Treatment | Fold Change (vs. Vehicle) | Reference |

| Pgc1α | 5µM this compound (4 days) | ~2.5 | [1] |

| Ucp1 | 5µM this compound (4 days) | ~4.0 | [1] |

| Cidea | 5µM this compound (4 days) | ~3.0 | [1] |

| Cox8b | 5µM this compound (4 days) | ~2.0 | [1] |

In Vivo: Epididymal White Adipose Tissue (eWAT) of Diet-Induced Obese (DIO) Mice

| Gene | Treatment | Fold Change (vs. Vehicle) | Reference |

| Pgc1α | 10 mg/kg this compound (twice daily, 7 days) | ~2.0 | [1] |

| Ucp1 | 10 mg/kg this compound (twice daily, 7 days) | ~3.5 | [1] |

| Cidea | 10 mg/kg this compound (twice daily, 7 days) | ~2.5 | [1] |

| Cox8b | 10 mg/kg this compound (twice daily, 7 days) | ~1.8 | [1] |

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound-mediated TRPV4 antagonism and the typical experimental workflow for investigating its effects are illustrated below.

References

Investigating Pain Pathways: A Technical Guide to the Use of GSK205

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of GSK205, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in the investigation of pain pathways. This compound has emerged as a critical tool for elucidating the roles of TRPV4 and, to some extent, the Transient Receptor Potential Ankyrin 1 (TRPA1) channel in nociception. This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for its application, and visualizes the underlying signaling pathways.

Introduction to this compound and its Role in Pain Research

This compound is a small molecule inhibitor that selectively targets the TRPV4 ion channel, a non-selective cation channel implicated in various physiological processes, including the perception of pain.[1][2] TRPV4 is activated by a range of stimuli, including mechanical, thermal, and chemical cues, making it a key transducer of noxious signals in sensory neurons.[1][2] Notably, research has revealed that this compound also exhibits inhibitory activity against the TRPA1 channel, another crucial player in pain and inflammation, positioning it as a dual inhibitor in certain contexts.[3] This dual antagonism makes this compound a valuable pharmacological tool for dissecting the overlapping and distinct contributions of TRPV4 and TRPA1 to pain signaling.[3]

The study of pain pathways using this compound has been particularly prominent in models of inflammatory and neuropathic pain.[1][3] A widely used model is the formalin test, which induces a biphasic pain response that mimics both acute and persistent clinical pain.[4] In this model, this compound has been shown to effectively attenuate nocifensive behaviors, particularly in the context of trigeminal pain.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound to investigate pain pathways.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Agonist | IC50 | Reference |

| TRPV4 | Ca2+ Influx | 4α-Phorbol 12,13-didecanoate (4α-PDD) | 4.19 µM | [3] |

| TRPA1 | Ca2+ Influx | Mustard Oil | 5.56 µM | [3] |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Administration Route | Dose | Effect | Reference |

| Trigeminal Formalin Test | Mouse | Intradermal | 10 µg | Attenuation of late phase nocifensive behavior | [3] |

| Trigeminal Formalin Test | Mouse | Intraperitoneal | 10 mg/kg | No significant effect on late phase nocifensive behavior | [3] |

| Acute Pancreatitis | Mouse | Not Specified | Not Specified | Inhibition of inflammation and pain-associated behavior | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in the study of pain pathways.

Trigeminal Formalin Test

This protocol is adapted from studies investigating trigeminal pain in mice.[3][4]

Objective: To assess the analgesic efficacy of this compound on formalin-induced nocifensive behavior in the trigeminal region.

Materials:

-

This compound

-

Formalin solution (4% in saline)

-

Vehicle (e.g., 4% DMSO in saline for subcutaneous injection)

-

Male C57BL/6 mice (8-10 weeks old)

-

Plexiglas observation chambers

-

Video recording equipment

-

30-gauge needles and syringes

Procedure:

-

Acclimation: Acclimate mice to the Plexiglas observation chambers for at least 30 minutes prior to the experiment.

-

This compound Administration:

-

For local administration, inject 10 µL of this compound solution (e.g., 10 µg) or vehicle subcutaneously into the right whisker pad 15 minutes before the formalin injection.

-

For systemic administration, inject this compound (e.g., 10 mg/kg) or vehicle intraperitoneally 15 minutes before the formalin injection.

-

-

Formalin Injection: Subcutaneously inject 10 µL of 4% formalin solution into the right whisker pad using a 30-gauge needle.

-

Behavioral Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and record its behavior for 45 minutes.

-

Data Analysis: Score the total time the mouse spends rubbing its face with its paws in 5-minute intervals. The pain response is typically biphasic:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection.

-

Interphase: 5-15 minutes post-injection.

-

Phase 2 (Tonic Phase): 15-45 minutes post-injection. Compare the duration of face rubbing between this compound-treated and vehicle-treated groups for each phase.

-

Calcium Imaging in Cultured Trigeminal Ganglion (TG) Neurons

This protocol outlines the measurement of intracellular calcium changes in response to stimuli in cultured TG neurons.[4]

Objective: To determine the effect of this compound on formalin-induced calcium influx in primary sensory neurons.

Materials:

-

Primary culture of mouse trigeminal ganglion (TG) neurons

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

Formalin solution (e.g., 0.01%)

-

This compound solution (e.g., 10 µM)

-

Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

-

Cell Culture: Culture primary TG neurons on glass coverslips.

-

Dye Loading: Incubate the cultured TG neurons with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Baseline Measurement: Place the coverslip in a perfusion chamber on the microscope stage and perfuse with HBSS. Record the baseline fluorescence ratio (340/380 nm excitation) for a few minutes.

-

This compound Pre-incubation: To test the inhibitory effect, perfuse the cells with HBSS containing this compound (e.g., 10 µM) for 15 minutes prior to formalin stimulation.

-

Stimulation: Perfuse the cells with HBSS containing formalin (e.g., 0.01%).

-

Data Acquisition: Continuously record the fluorescence ratio at a defined frequency (e.g., 0.5 Hz) throughout the experiment.

-

Data Analysis: Calculate the change in intracellular calcium concentration by analyzing the change in the fluorescence ratio (ΔR/R₀) over time. Compare the response to formalin in the presence and absence of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel currents in cells expressing TRPV4.[5]

Objective: To characterize the inhibitory effect of this compound on TRPV4-mediated currents.

Materials:

-

HEK293T cells transiently expressing TRPV4

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Intracellular (pipette) solution (e.g., containing CsF or KCl)

-

Extracellular (bath) solution (e.g., containing NaCl)

-

TRPV4 agonist (e.g., GSK1016790A)

-

This compound solution

Procedure:

-

Cell Preparation: Plate TRPV4-expressing HEK293T cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording Configuration: Obtain a whole-cell patch-clamp configuration on a TRPV4-expressing cell.

-

Current Measurement: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps or steps to elicit currents.

-

Agonist Application: Perfuse the bath with a solution containing a TRPV4 agonist to activate the channels and record the resulting currents.

-

This compound Application: Co-apply this compound with the agonist to determine its inhibitory effect on the TRPV4-mediated currents.

-

Data Analysis: Measure the current density (pA/pF) before and after the application of this compound. Calculate the percentage of inhibition.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound inhibits TRPV4 and TRPA1, blocking downstream pain signaling.

Caption: Workflow for the trigeminal formalin test.

Caption: Workflow for calcium imaging in TG neurons.

Conclusion

This compound is an indispensable pharmacological tool for investigating the roles of TRPV4 and TRPA1 in pain signaling. Its ability to antagonize these key ion channels provides researchers with a means to dissect the molecular mechanisms underlying various pain states. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research, ultimately contributing to the development of novel analgesic therapies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of GSK205 with TRPA1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule GSK205 and its interaction with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It covers the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this interaction.

Introduction to TRPA1 and this compound

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in the sensory neurons of the dorsal root and trigeminal ganglia.[1][2] It functions as a crucial sensor for a wide array of exogenous and endogenous noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[2][3] Upon activation, TRPA1 permits the influx of cations like Ca²⁺ and Na⁺, leading to neuronal depolarization, the sensation of pain, and neurogenic inflammation.[3][4] Consequently, TRPA1 has emerged as a significant molecular target for developing novel analgesic and anti-inflammatory therapies.[1][5][6]

This compound is a small molecule initially identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[7] However, subsequent research has revealed that this compound also exhibits inhibitory activity against the TRPA1 channel, making it a dual inhibitor of both TRPV4 and TRPA1.[8] This dual activity is particularly relevant in conditions like trigeminal irritant pain, where both channels are known to contribute.[8]

Mechanism of Action: Antagonism of TRPA1

This compound functions as an antagonist of the TRPA1 channel. TRPA1 inhibitors work by blocking the channel, which prevents the influx of ions and subsequent activation of sensory neurons.[3] This blockade can occur through various mechanisms, including direct competition with activating agonists or by binding to an allosteric site that induces a conformational change, reducing the channel's activity.[3] Studies have demonstrated that this compound effectively inhibits TRPA1 channels that have been activated by agonists like mustard oil (AITC).[8]

The following diagram illustrates the signaling pathway of TRPA1 activation and its inhibition by this compound.

References

- 1. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are TRPA1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Transient receptor potential ankyrin 1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

GSK205: A Technical Guide to a Key Pharmacological Probe for the TRPV4 Ion Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK205 is a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. While not developed as a clinical drug, this compound has served as a critical pharmacological tool compound, enabling significant advancements in the understanding of TRPV4's physiological and pathophysiological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental applications, and the key scientific insights it has helped to uncover.

Pharmacological Profile of this compound

This compound is a potent and selective inhibitor of TRPV4-mediated Ca²⁺ influx.[1] Its primary utility lies in its ability to specifically block the activity of the TRPV4 channel, thereby allowing researchers to investigate the downstream consequences of this inhibition in various biological systems.

Quantitative Data on this compound and Its Derivatives

The following table summarizes the inhibitory potency of this compound and its more recently developed derivatives against TRPV4 and the related TRPA1 channel. The development of these derivatives aimed to improve upon the potency of the parent compound.[2]

| Compound | Target | IC50 (μM) | Notes |

| This compound | TRPV4 | 4.19[1][2] | Parental tool compound. |

| TRPA1 | 5.56[2] | Shows some cross-reactivity with TRPA1. | |

| 16-8 | TRPV4 | 0.45[2] | Derivative of this compound with ~10-fold increased potency for TRPV4. |

| TRPA1 | 0.43[2] | Potent dual inhibitor of TRPV4 and TRPA1. | |

| 16-18 | TRPV4 | 0.81[2] | Derivative of this compound with ~5-fold increased potency for TRPV4. |

| TRPA1 | >25[2] | Selective for TRPV4 over TRPA1. | |

| 16-19 | TRPV4 | 0.59[2] | Derivative of this compound with ~8-fold increased potency for TRPV4. |

| TRPA1 | 0.41[2] | Potent dual inhibitor of TRPV4 and TRPA1. |

The Target: TRPV4 Signaling Pathways

TRPV4 is a non-selective cation channel that is activated by a wide range of stimuli, including osmotic pressure, mechanical stress, and temperature.[3] Its activation leads to an influx of calcium ions (Ca²⁺), which in turn triggers various downstream signaling cascades. This compound, by blocking this initial Ca²⁺ influx, allows for the dissection of these pathways.

TRPV4 Signaling in Tissue Repair and Fibrosis

The following diagram illustrates the central role of TRPV4 in mediating cellular responses in tissue repair and fibrosis.

Caption: TRPV4-mediated signaling in tissue homeostasis.

Experimental Protocols Utilizing this compound

This compound has been employed in a variety of experimental settings, from cell-based assays to in vivo animal models, to elucidate the function of TRPV4.

In Vitro Assays

1. Calcium Influx Assays:

-

Objective: To measure the inhibitory effect of this compound on TRPV4-mediated calcium influx.

-

Methodology:

-

Cells expressing TRPV4 (e.g., transfected HEK293 cells or primary cells like chondrocytes) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence measurement is taken.

-

Cells are pre-incubated with this compound at various concentrations.

-

TRPV4 is activated using a specific agonist (e.g., 4α-phorbol 12,13-didecanoate, 4αPDD) or a physical stimulus (e.g., hypo-osmotic stress).

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye. The IC50 value for this compound is determined from the dose-response curve.

-

2. Patch-Clamp Electrophysiology:

-

Objective: To directly measure the effect of this compound on the ion channel currents mediated by TRPV4.

-

Methodology:

-

The whole-cell patch-clamp technique is used on cells expressing TRPV4.

-

A holding potential is applied, and voltage ramps are used to elicit ion currents.

-

A TRPV4 agonist is applied to the bath solution to activate the channel and record baseline currents.

-

This compound is then added to the bath solution, and the change in the magnitude of the TRPV4-mediated current is recorded to determine the extent of inhibition.[4]

-

The following diagram outlines a general workflow for in vitro screening of TRPV4 inhibitors like this compound.

Caption: Workflow for in vitro screening of TRPV4 inhibitors.

In Vivo Studies

This compound has been used in animal models to investigate the role of TRPV4 in various physiological and pathological processes, including pain and inflammation.

1. Models of Nociception (Pain):

-

Objective: To determine if blocking TRPV4 with this compound can alleviate pain.

-

Methodology:

-

A pain model is induced in rodents (e.g., injection of formalin into the paw to induce inflammatory pain).

-

This compound is administered to the animals, typically via subcutaneous or intraperitoneal injection, prior to the induction of pain.

-

Nociceptive behaviors (e.g., licking, flinching of the affected paw) are observed and quantified.

-

A reduction in pain-related behaviors in the this compound-treated group compared to a vehicle control group indicates that TRPV4 plays a role in that pain modality.

-

2. Models of Inflammation:

-

Objective: To assess the anti-inflammatory effects of TRPV4 inhibition with this compound.

-

Methodology:

-

Inflammation is induced in an animal model (e.g., acute pancreatitis).

-

This compound is administered to the animals.

-

Markers of inflammation (e.g., cytokine levels, immune cell infiltration into tissues) are measured and compared between the this compound-treated and control groups.

-

Conclusion

This compound has been an invaluable tool for the scientific community, enabling the exploration of the multifaceted roles of the TRPV4 ion channel. While its development was not pursued for clinical applications, the knowledge gained from studies using this compound has paved the way for the development of more potent and selective TRPV4 antagonists with therapeutic potential. The data and methodologies outlined in this guide provide a comprehensive resource for researchers working on TRPV4 and related signaling pathways.

References

The Chemical Landscape of GSK205: A Technical Guide for Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and biological activity of GSK205, a selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.

Introduction

This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a variety of physiological and pathological processes.[1][2] As a member of the transient receptor potential (TRP) family of ion channels, TRPV4 is a non-selective cation channel that is activated by a diverse range of stimuli, including changes in temperature, osmolarity, and mechanical stress.[3][4] Its involvement in pain perception, inflammation, and various tissue-specific functions has positioned it as a compelling therapeutic target.[3][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small molecule with a complex aromatic structure. Two molecular formulas have been associated with this compound in the literature: C24H24N4S and C24H25BrN4S, suggesting the existence of different forms or derivatives of the compound.[1][6][7][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H24N4S | PubChem |

| C24H25BrN4S | Immunomart, TargetMol | |

| Molecular Weight | 400.54 g/mol | AOBIOUS |

| 481.45 g/mol | TargetMol | |

| IUPAC Name | N-[4-[2-[Methyl(phenylmethyl)amino]ethyl]phenyl]-5-(3-pyridinyl)-2-thiazolamine | AOBIOUS |

| CAS Number | 1263130-79-5, 1263068-83-2 | AOBIOUS, TargetMol |

| Solubility | Soluble in DMSO | AOBIOUS, TargetMol |

| Storage | Powder: -20°C (long term); In solvent: -80°C (long term) | TargetMol |

Biological Activity and Mechanism of Action

This compound functions as a selective antagonist of the TRPV4 ion channel, effectively blocking the influx of Ca2+ ions mediated by the channel.[1][2] This inhibitory activity has been demonstrated across various cellular and animal models, highlighting its potential for modulating TRPV4-dependent signaling pathways.

Signaling Pathway

The primary mechanism of action of this compound involves the direct inhibition of the TRPV4 channel, thereby preventing the downstream signaling cascades initiated by its activation. TRPV4 activation, triggered by stimuli such as hypo-osmotic stress or specific agonists like 4α-Phorbol 12,13-didecanoate (4αPDD), leads to an influx of extracellular Ca2+.[9] This rise in intracellular Ca2+ can subsequently trigger a range of cellular responses, including the release of inflammatory mediators and the activation of various signaling pathways. This compound blocks this initial Ca2+ influx, thus attenuating the subsequent physiological effects.[9]

Caption: Signaling pathway of TRPV4 and the inhibitory action of this compound.

In Vitro and In Vivo Activity

Numerous studies have demonstrated the efficacy of this compound in both in vitro and in vivo settings.

Table 2: Summary of In Vitro and In Vivo Activity of this compound

| Model System | Concentration/Dose | Key Findings | Reference |

| 3T3-F442A adipocytes | 5 µM | Increased expression of thermogenic genes and decreased proinflammatory gene program. | [2] |

| Porcine articular chondrocytes | Not specified | Blocked 4αPDD-induced Ca2+ influx and PGE2 production in response to hypo-osmotic stress. | [9] |

| Cultured trigeminal ganglion (TG) neurons | Not specified | Attenuated formalin-evoked Ca2+ influx. | [10] |

| Diet-induced obese (DIO) mice | 10 mg/kg (i.p.) | Reduced expression of proinflammatory chemokines and improved glucose tolerance. | [8] |

Experimental Protocols

Calcium Imaging Assay for TRPV4 Inhibition

This protocol is adapted from studies investigating the inhibitory effect of this compound on TRPV4-mediated calcium influx.[5][9]

Objective: To assess the potency of this compound in inhibiting TRPV4-mediated Ca2+ influx in cultured cells.

Materials:

-

Cultured cells expressing TRPV4 (e.g., N2a cells with directed expression of rat TRPV4, or primary cells like articular chondrocytes).[5]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate (4αPDD)).

-

This compound.

-

Appropriate cell culture medium and buffers.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Mount the coverslip on a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Establish a baseline fluorescence reading in a physiological buffer.

-

Compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound or vehicle control for a specified pre-incubation period.

-

TRPV4 Activation: While continuously recording the fluorescence, perfuse the cells with a buffer containing both this compound (or vehicle) and the TRPV4 agonist (e.g., 4αPDD).

-

Data Analysis: Measure the change in intracellular Ca2+ concentration in response to the agonist in the presence and absence of this compound. Calculate the IC50 value for this compound by fitting the concentration-response data to a sigmoidal curve.

Caption: Workflow for a calcium imaging-based TRPV4 inhibition assay.

In Vivo Model of Trigeminal Irritant Pain

This protocol is based on studies evaluating the analgesic effects of this compound in a model of trigeminal pain.[10]

Objective: To assess the in vivo efficacy of this compound in attenuating formalin-induced nociceptive behavior.

Materials:

-

Male C57BL/6J mice.

-

Formalin solution (e.g., 2% in saline).

-

This compound dissolved in an appropriate vehicle (e.g., 4% DMSO).

-

Observation chambers.

Procedure:

-

Acclimation: Acclimate the mice to the experimental setup.

-

Compound Administration: Administer this compound or vehicle control via subcutaneous injection into the whisker pad 15 minutes prior to formalin injection.

-

Induction of Nociception: Inject a small volume of formalin solution subcutaneously into the whisker pad.

-

Behavioral Observation: Immediately after formalin injection, place the mouse in an observation chamber and record the time spent rubbing and scratching the injected area for a defined period (e.g., 45 minutes).

-

Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle-treated groups.

Derivatives and Future Directions

Research has focused on modifying the structure of this compound to enhance its potency and explore its therapeutic potential further.[3][5] For instance, the development of this compound derivatives has led to compounds with significantly increased inhibitory potency against TRPV4.[5] Interestingly, some of these derivatives also exhibit potent co-inhibition of TRPA1, another ion channel involved in pain and inflammation, suggesting a potential for dual-target therapeutic strategies.[5] While this compound itself has not been reported in clinical trials, a different selective TRPV4 inhibitor from GlaxoSmithKline, GSK2798745, has undergone clinical evaluation for conditions such as heart failure, indicating the therapeutic relevance of targeting this channel.[11][12]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 ion channel. Its well-characterized chemical structure and selective antagonistic activity make it a cornerstone for preclinical research in areas such as pain, inflammation, and beyond. The development of more potent derivatives and the clinical progression of other TRPV4 inhibitors underscore the significant therapeutic potential of modulating this critical ion channel. Further research into the structure-activity relationships of this compound and its analogs will undoubtedly pave the way for the discovery of novel therapeutics targeting TRPV4-mediated diseases.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. Small molecule dual-inhibitors of TRPV4 and TRPA1 for attenuation of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C24H24N4S) [pubchemlite.lcsb.uni.lu]

- 7. aobious.com [aobious.com]

- 8. This compound | TargetMol [targetmol.com]

- 9. Functional Characterization of TRPV4 As an Osmotically Sensitive Ion Channel in Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TRPV4 is necessary for trigeminal irritant pain and functions as a cellular formalin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Pharmacokinetics, Safety, and Tolerability of a Novel, First-in-Class TRPV4 Ion Channel Inhibitor, GSK2798745, in Healthy and Heart Failure Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mayo.edu [mayo.edu]

The Dual Impact of GSK205: A Technical Primer on its Role in Inflammation and Energy Homeostasis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the molecular mechanisms and physiological effects of GSK205, a potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. Emerging research has identified TRPV4 as a critical regulator in both inflammatory processes and the intricate balance of energy metabolism. Consequently, its antagonist, this compound, presents a compelling pharmacological tool and potential therapeutic agent. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's activity, offering a foundational resource for researchers in the field.

Core Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its derivatives.

Table 1: Inhibitory Potency of this compound and Derivatives on TRP Channels

| Compound | Target Channel | IC50 (μM) | Cell Line | Activation Method | Reference |

| This compound | TRPV4 | 4.19 ± 0.71 | N2a | Chemical Agonist | [1] |

| This compound | TRPA1 | 5.56 ± 0.4 | N2a | 100 μM Mustard Oil | [1] |

| 16-8 (this compound Derivative) | TRPV4 | 0.45 ± 0.05 | N2a | Chemical Agonist | [1] |

| 16-18 (this compound Derivative) | TRPV4 | 0.81 ± 0.1 | N2a | Chemical Agonist | [1] |

| 16-19 (this compound Derivative) | TRPV4 | 0.59 ± 0.12 | N2a | Chemical Agonist | [1] |

| 16-8 (this compound Derivative) | TRPA1 | 0.43 ± 0.3 | N2a | 100 μM Mustard Oil | [1] |

| 16-19 (this compound Derivative) | TRPA1 | 0.41 ± 0.37 | N2a | 100 μM Mustard Oil | [1] |

Table 2: In Vivo Effects of this compound on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Treatment | Parameter | Observation | Animal Model | Reference |

| This compound | Glucose Homeostasis | Improved | DIO Mice | [2] |

| This compound | Adipose Gene Program | Modulated | DIO Mice | [2] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the pivotal signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

In Vitro Antagonism Assay

-

Cell Culture: Neuro-2a (N2a) cells are cultured in appropriate media and transiently transfected with plasmids encoding the target TRP channel (e.g., TRPV4 or TRPA1).

-

Calcium Imaging: Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Application: Baseline fluorescence is recorded before the application of varying concentrations of this compound or its derivatives.

-

Agonist Stimulation: A known agonist for the specific TRP channel (e.g., a chemical agonist for TRPV4 or mustard oil for TRPA1) is added to stimulate channel opening.

-

Data Acquisition and Analysis: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity. The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium influx. IC50 values are calculated from the dose-response curves.[1]

In Vivo Metabolic Phenotyping

-

Animal Model: Diet-induced obese (DIO) mice are used as a model for obesity and insulin (B600854) resistance.

-

Compound Administration: Mice are treated with this compound or a vehicle control.

-

Glucose Tolerance Test (GTT):

-

Animals are fasted overnight.

-

A baseline blood glucose level is measured from the tail vein using a standard glucometer.

-

A bolus of D-glucose (e.g., 1 g/kg) is administered via intraperitoneal injection.

-

Blood glucose levels are measured at specified intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to assess glucose clearance.[2]

-

-

Insulin Tolerance Test (ITT):

-

Animals are fasted for a shorter duration (e.g., 4 hours).

-

A baseline blood glucose level is measured.

-

A dose of insulin is administered intraperitoneally.

-

Blood glucose levels are monitored at subsequent time points to evaluate insulin sensitivity.

-

-

Energy Expenditure Measurement:

-

Mice are individually housed in metabolic chambers (e.g., a Comprehensive Lab Animal Monitoring System).

-

Animals are acclimated to the chambers for a period (e.g., 2 days) before data collection.

-

Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity are continuously monitored to calculate energy expenditure.[2]

-

-

Gene Expression Analysis:

-

Adipose tissue (e.g., epididymal fat) is collected from the mice.

-

Total RNA is extracted from the tissue.

-

Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of target genes related to thermogenesis (e.g., Pgc1α, Ucp1) and inflammation.[2]

-